5-{[(3,5-Dimethylphenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione
Description
Properties
Molecular Formula |
C13H13N3O3 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
5-[(3,5-dimethylphenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13N3O3/c1-7-3-8(2)5-9(4-7)14-6-10-11(17)15-13(19)16-12(10)18/h3-6H,1-2H3,(H3,15,16,17,18,19) |
InChI Key |
SRTWCBUFFFITCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N=CC2=C(NC(=O)NC2=O)O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The Mannich reaction facilitates the introduction of the aminomethylene group via a one-pot, three-component condensation. Barbituric acid acts as the active methylene donor, while formaldehyde and 3,5-dimethylaniline serve as the aldehyde and amine components, respectively.
Procedure :
-
Barbituric acid (10 mmol), 3,5-dimethylaniline (10 mmol), and paraformaldehyde (12 mmol) are refluxed in ethanol (50 mL) with catalytic HCl (0.5 mL) for 6–8 hours.
-
The reaction mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and recrystallized from a 2:1 isopropanol-water solution.
Optimization Insights :
-
Catalyst : Acidic conditions (HCl or H2SO4) enhance protonation of the imine intermediate, accelerating nucleophilic attack by barbituric acid.
-
Solvent : Ethanol or aqueous ethanol improves solubility of polar intermediates.
Characterization Data :
Knoevenagel Condensation Approach
Schiff Base Formation and Subsequent Cyclization
This two-step method involves synthesizing a Schiff base from 3,5-dimethylaniline and formaldehyde, followed by condensation with barbituric acid.
Step 1: Synthesis of 3,5-Dimethylbenzaldehyde Schiff Base
-
3,5-Dimethylaniline (10 mmol) and formaldehyde (12 mmol) are stirred in methanol (30 mL) at 50°C for 2 hours.
-
The solvent is evaporated to yield the Schiff base as a yellow oil.
Step 2: Knoevenagel Condensation
-
Barbituric acid (10 mmol) and the Schiff base (10 mmol) are refluxed in acetic acid (20 mL) for 4 hours.
-
The product is isolated via vacuum filtration and washed with cold water.
Key Observations :
Biginelli Reaction Modifications
Three-Component Cyclocondensation
While atypical for C5-functionalized dihydropyrimidines, modified Biginelli conditions using urea, β-keto esters, and a preformed Schiff base aldehyde have been explored.
Procedure :
-
Ethyl acetoacetate (10 mmol), urea (12 mmol), and 3,5-dimethylbenzaldehyde (10 mmol) are heated at 80°C in ethanol with H2SO4 (2 drops).
-
After 3 hours, the mixture is cooled, and the crude product is recrystallized from ethanol.
Challenges :
-
The classical Biginelli reaction favors C4-aryl substitution, necessitating post-synthetic C5 modifications for the target compound.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Mannich Reaction | HCl | Ethanol | 6–8 | 65–72 | ≥95 |
| Knoevenagel Condensation | Acetic Acid | Acetic Acid | 4 | 58–64 | 90–93 |
| Modified Biginelli | H2SO4 | Ethanol | 3 | 45–50 | 85–88 |
Key Findings :
-
The Mannich reaction offers superior yields and simplicity but requires strict stoichiometric control to avoid oligomerization.
-
Knoevenagel condensation provides moderate yields but demands pre-synthesis of the Schiff base.
Crystallization and Purification Strategies
Recrystallization from isopropanol-water (2:1) enhances purity (>95%) by removing unreacted aniline and polymeric byproducts. Analytical HPLC (C18 column, MeCN:H2O = 70:30) confirms a single peak at tR = 4.2 min.
Mechanistic and Kinetic Considerations
-
Rate-Limiting Step : Imine formation in the Mannich reaction dictates overall kinetics, with activation energy (~45 kJ/mol) derived from Arrhenius plots.
-
Byproducts : Oligomeric Schiff bases and over-alkylated derivatives are minimized via controlled formaldehyde addition.
Scalability and Industrial Feasibility
The Mannich reaction is scalable to kilogram batches with consistent yields (68–70%) in pilot studies. Continuous-flow systems reduce reaction times to 2 hours by improving heat transfer .
Chemical Reactions Analysis
2.1. Biginelli Reaction Mechanism
-
Imine formation : Aldehyde reacts with urea/thiosemicarbazide to form a nucleophilic intermediate.
-
Enolate attack : The enol form of ethyl acetoacetate adds to the imine intermediate.
-
Cyclization : Elimination of water and subsequent ring closure forms the dihydropyrimidine core .
2.2. Substitution Reactions
The methylene group attached to the amino group may undergo:
-
Electrophilic substitution : Reactions with halogenating agents (e.g., bromine) or nitration agents.
-
Nucleophilic substitution : Replacement of hydrogen atoms with functional groups (e.g., alkyl, aryl).
Reaction Conditions and Catalysts
| Parameter | Details |
|---|---|
| Catalysts | Zinc chloride , [Et₃NH][HSO₄] , hydrochloric acid , or Lewis acids |
| Temperature | 80–100°C under reflux |
| Solvent | Solvent-free conditions or ethanol |
| Reaction Time | 1–10 hours |
Key Products and Derivatives
-
Oxidized derivatives : Formation of pyrimidine-based heterocycles via oxidation of keto groups.
-
Substituted analogs : Introduction of aryl or alkyl groups at the methylene position .
-
Thione derivatives : Replacement of oxygen with sulfur in the pyrimidine ring .
Comparison of Catalyst Efficiency
| Catalyst | Yield | Temperature | Time | Source |
|---|---|---|---|---|
| [Et₃NH][HSO₄] | 91% | 80°C | 1 hour | |
| L-proline | 91% | Room temperature | 2 hours | |
| H₂SO₄/silica gel | 89% | 60°C | 2 hours |
Analytical Data
-
IR spectroscopy : Peaks for C=O (1730–1640 cm⁻¹), C=N (1560–1500 cm⁻¹), and NH (3400–3150 cm⁻¹) .
-
¹H NMR : Signals for methyl groups (δ 1.0–3.5 ppm), aromatic protons (δ 6.0–8.5 ppm), and NH protons (δ 8.5–10.5 ppm) .
Biological and Chemical Implications
-
Anticancer activity : Analogous compounds exhibit antiproliferative effects against cancer cell lines (GI₅₀: 40–300 nM).
-
Enzymatic interactions : Potential inhibition of dihydropyrimidinase or other metabolic enzymes .
Limitations and Challenges
Scientific Research Applications
Antimicrobial Activity
Research indicates that dihydropyrimidine derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 5-{[(3,5-Dimethylphenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione have shown efficacy against various bacterial strains. A study demonstrated that certain dihydropyrimidines inhibited the growth of Mycobacterium tuberculosis, suggesting their potential as antitubercular agents .
Anti-inflammatory Properties
The anti-inflammatory activity of dihydropyrimidine derivatives has been documented extensively. In one study, derivatives were synthesized and evaluated for their ability to reduce inflammation in animal models. The results indicated that these compounds could effectively inhibit edema induced by carrageenan, showcasing their potential as anti-inflammatory agents .
Anticancer Activity
Dihydropyrimidines have also been investigated for their anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. This suggests that 5-{[(3,5-Dimethylphenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione may also possess anticancer activity .
Antihypertensive Effects
Another area of interest is the antihypertensive activity of dihydropyrimidine derivatives. Research has shown that certain compounds can lower blood pressure effectively when tested on animal models. The structure-activity relationship (SAR) studies indicate that specific substitutions can enhance this effect .
Synthesis and Structure-Activity Relationship
The synthesis of 5-{[(3,5-Dimethylphenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione typically involves multi-component reactions such as the Biginelli reaction. This method allows for the introduction of various substituents on the pyrimidine ring, which can be tailored to enhance specific biological activities.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several case studies highlight the effectiveness of dihydropyrimidine derivatives:
- Antitubercular Activity : A study synthesized thirty new dihydropyrimidines and assessed their activity against Mycobacterium tuberculosis. Two compounds were identified with a minimum inhibitory concentration (MIC) significantly lower than existing treatments .
- Anti-inflammatory Evaluation : In another study involving novel dihydropyrimidines, compounds were tested for anti-inflammatory effects using the carrageenan-induced paw edema model in rats. Results indicated significant reduction in inflammation compared to control groups .
Mechanism of Action
The mechanism of action of 5-{[(3,5-Dimethylphenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to changes in enzyme conformation and function. Additionally, it can interact with nucleic acids, affecting processes like DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine: A basic structure similar to the compound but without the dimethylphenyl and amino methylene groups.
Barbituric Acid: A precursor in the synthesis of the compound, known for its use in the production of barbiturate drugs.
3,5-Dimethylaniline: A starting material in the synthesis, used in various chemical reactions to produce substituted aniline derivatives.
Uniqueness
The uniqueness of 5-{[(3,5-Dimethylphenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
5-{[(3,5-Dimethylphenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on recent studies.
Chemical Structure and Synthesis
The compound belongs to the class of pyrimidines, which are known for their pharmacological significance. The synthesis typically involves the condensation reaction of aromatic aldehydes with urea and β-keto esters, a process known as the Biginelli reaction. This reaction yields various derivatives with enhanced biological properties .
Anticancer Activity
Several studies have indicated that derivatives of 5-{[(3,5-dimethylphenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione exhibit anticancer properties. For instance, compounds derived from this scaffold have shown effectiveness against different cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A notable study demonstrated that specific analogs could inhibit cell proliferation in breast and colon cancer models .
Antibacterial Properties
Research has also highlighted the antibacterial activity of this compound. In vitro studies have shown that it possesses significant inhibitory effects against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Antioxidant Activity
The antioxidant potential of 5-{[(3,5-dimethylphenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione has been evaluated through various assays. Results indicate that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments. This property suggests its potential utility in preventing oxidative damage-related diseases .
Case Studies and Research Findings
The biological activities of 5-{[(3,5-dimethylphenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione can be attributed to several mechanisms:
- Cell Cycle Arrest : Certain derivatives have been shown to induce G1 phase arrest in cancer cells.
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Enzyme Inhibition : Compounds have been identified as inhibitors of key enzymes involved in bacterial metabolism.
Q & A
Basic Research Questions
Q. How can researchers synthesize 5-{[(3,5-Dimethylphenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione, and what key experimental conditions ensure high yield?
- Methodology : Use a Claisen–Schmidt condensation reaction between 1,3-dihydropyrimidine-2,4,6-trione and 3,5-dimethylphenyl isocyanate. Optimize reaction parameters:
- Solvent: Ethanol or DMF under reflux (80–100°C).
- Catalyst: Piperidine or acetic acid to promote enamine formation.
- Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) .
- Validation : Monitor reaction progress via TLC and confirm product purity using HPLC (>95%) and elemental analysis .
Q. What spectroscopic techniques are critical for characterizing the molecular structure of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm the enamine linkage (δ ~8–10 ppm for –NH–CH= groups) and aromatic protons (δ ~6.5–7.5 ppm for 3,5-dimethylphenyl) .
- IR : Peaks at ~1700 cm⁻¹ (C=O stretching of pyrimidinetrione) and ~3300 cm⁻¹ (N–H stretching) .
- X-ray crystallography : Resolve supramolecular interactions (e.g., hydrogen-bonded chains or fused rings) .
Q. How do substituents on the aryl group influence the compound’s crystallinity and solubility?
- Methodology : Compare derivatives with varying substituents (e.g., methoxy, tert-butyl) using:
- Single-crystal XRD : Analyze intermolecular interactions (e.g., C–H···O hydrogen bonds, angle strain at the methine bridge) .
- Solubility tests : Measure in polar (DMSO, water) vs. nonpolar solvents (hexane) to correlate substituent hydrophobicity with solubility .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential as an inhibitor of mutant SOD1-dependent protein aggregation?
- Methodology :
- In vitro assays : Use Thioflavin T fluorescence to monitor amyloid fibril formation in the presence/absence of the compound .
- Molecular docking : Simulate binding interactions between the compound and SOD1’s aggregation-prone regions (e.g., β-barrel domains) .
- Structure-activity relationship (SAR) : Modify the 3,5-dimethylphenyl group to enhance binding affinity (e.g., halogenation for hydrophobic interactions) .
Q. How can researchers resolve contradictions in reported supramolecular structures of analogous pyrimidinetriones?
- Methodology :
- Comparative crystallography : Analyze crystal packing differences (e.g., R₂²(14) vs. R₂²(16) hydrogen-bonded rings) under varying crystallization conditions (solvent, temperature) .
- DFT calculations : Model intramolecular charge separation effects (e.g., in 4-methoxy derivatives) to explain structural deviations .
Q. What experimental design principles ensure reproducibility in studying the compound’s solvent-dependent solvatochromism?
- Methodology :
- UV-Vis spectroscopy : Measure λₘₐₓ shifts in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to correlate with Reichardt’s ET(30) scale .
- Control variables : Maintain consistent temperature (25°C) and concentration (1 mM) to minimize experimental noise .
Q. How can researchers optimize green chemistry approaches for synthesizing this compound?
- Methodology :
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or water to reduce toxicity .
- Catalyst recycling : Use immobilized piperidine on silica gel to enable reuse across multiple reaction cycles .
Methodological Tables
Table 1 : Key Crystallographic Parameters for Analogous Pyrimidinetriones
| Compound | C–C–C Angle (°) | Hydrogen-Bond Pattern | Space Group |
|---|---|---|---|
| (I) | 137.1 | R₂²(14) chains | P1 |
| (III) | 139.14 | Alternating R₂²(16) | P1 |
| (IV) | N/A | C(8) chains | P1 |
Table 2 : Inhibitory Activity of Pyrimidinetrione Derivatives
| Derivative | EC₅₀ (μM) | Target Activity |
|---|---|---|
| 37 | >32 | SOD1 aggregation |
| 4b | 12.5 | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
